molecular formula C19H23N3O4 B3015258 N-(2,4-dimethoxyphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide CAS No. 933005-36-8

N-(2,4-dimethoxyphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B3015258
CAS No.: 933005-36-8
M. Wt: 357.41
InChI Key: GRDOOROFGIYIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a cinnoline core (5,6,7,8-tetrahydrocinnolin-2(3H)-one) substituted with a methyl group at position 6 and a ketone at position 2. The acetamide group bridges the cinnoline system to a 2,4-dimethoxyphenyl ring. The methoxy groups enhance solubility via electron-donating effects, while the partially saturated cinnoline core may influence conformational flexibility and binding interactions .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-12-4-6-15-13(8-12)9-19(24)22(21-15)11-18(23)20-16-7-5-14(25-2)10-17(16)26-3/h5,7,9-10,12H,4,6,8,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDOOROFGIYIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide (CAS Number: 933005-36-8) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C19_{19}H23_{23}N3_3O4_4
  • Molecular Weight : 357.4 g/mol
  • Structure : The compound features a dimethoxyphenyl group and a tetrahydrocinnolin moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling.
  • Antioxidant Activity : The presence of methoxy groups in the phenyl ring enhances the compound's ability to scavenge free radicals. This antioxidant property may contribute to its protective effects against oxidative stress-related diseases.
  • Anticancer Potential : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis (programmed cell death) through the activation of caspase pathways.

Pharmacological Effects

The pharmacological effects of this compound have been investigated in several studies:

Table 1: Summary of Pharmacological Effects

EffectObservationsReferences
Anti-inflammatoryInhibition of COX enzymes
AntioxidantScavenging of free radicals
CytotoxicityInduces apoptosis in cancer cell lines
NeuroprotectivePotential protective effects in neurodegeneration models

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Inflammation : A study demonstrated that this compound significantly reduced inflammation markers in animal models. The mechanism was linked to the downregulation of pro-inflammatory cytokines.
  • Cytotoxicity Assessment : In vitro tests showed that this compound exhibited significant cytotoxicity against breast cancer and leukemia cell lines. The study concluded that the compound could be a lead candidate for further development as an anticancer agent.
  • Neuroprotection : A recent investigation into its neuroprotective effects revealed that the compound could mitigate neuronal damage in models of Alzheimer's disease by reducing amyloid-beta accumulation.

Comparison with Similar Compounds

N-(3,4-Difluorophenyl)-2-(6-Methyl-3-Oxo-5,6,7,8-Tetrahydrocinnolin-2(3H)-yl)Acetamide

  • Structural Differences : The phenyl ring is substituted with 3,4-difluoro groups instead of 2,4-dimethoxy.
  • The difluoro substitution may enhance lipophilicity and blood-brain barrier penetration .

N-(5-Chloro-2,4-Dimethoxyphenyl)-2-(6,7-Dimethoxy-4-Oxoquinazolin-3(4H)-yl)Acetamide

  • Structural Differences: Replaces the cinnoline core with a quinazolinone system (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl) and adds a chlorine substituent on the phenyl ring.
  • Impact: The quinazolinone core is planar and aromatic, favoring interactions with enzymes like kinases. The additional methoxy groups on the quinazolinone may modulate solubility .

2-(6,8-Dichloro-4-Oxoquinazolin-3(4H)-yl)-N-(2,3-Dichlorophenyl)Acetamide

  • Structural Differences: Features a dichlorinated quinazolinone core and a 2,3-dichlorophenyl group.
  • Impact : Multiple chlorine atoms significantly enhance metabolic stability and electron-deficient character, favoring interactions with hydrophobic enzyme pockets. However, increased molecular weight and halogen content may raise toxicity concerns compared to the methoxy-rich target compound .

2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio]-N-(2,3-Dichlorophenyl)Acetamide

  • Structural Differences: Substitutes the cinnoline with a pyrimidinone-thioether system.
  • Impact: The thioether linkage introduces sulfur-based hydrogen bonding and redox activity. The pyrimidinone core’s smaller size may limit steric hindrance, enabling broader target engagement but reducing specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.